molecular formula C7HClF4O B011874 3-Chloro-2,4,5-trifluorobenzoyl fluoride CAS No. 101513-76-2

3-Chloro-2,4,5-trifluorobenzoyl fluoride

Cat. No.: B011874
CAS No.: 101513-76-2
M. Wt: 212.53 g/mol
InChI Key: DVXDXLUGMVTANY-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5-trifluorobenzoyl fluoride (CAS 101513-76-2) is a specialized fluorinated aromatic building block of significant value in advanced chemical synthesis and pharmaceutical research. This compound belongs to the class of PFAS (Per- and Polyfluoroalkyl Substances) and features a highly reactive acyl fluoride group (-C(=O)F) on a benzene ring that is selectively substituted with chlorine and fluorine atoms. This unique structure makes it a critical precursor for the introduction of the 3-chloro-2,4,5-trifluorobenzoyl moiety into more complex molecules. Its primary research application lies in the synthesis of complex molecules, particularly as a key intermediate in the development of fluorinated quinolone antibiotics and other active pharmaceutical ingredients (APIs). The acyl fluoride group is highly reactive in nucleophilic acyl substitution reactions, allowing researchers to efficiently form amide bonds or ester linkages with various amines and alcohols, respectively. This reactivity is essential for constructing complex molecular architectures in a controlled and high-yielding manner. The specific pattern of halogen and fluorine substituents on the aromatic ring is designed to fine-tune the electronic properties and biological activity of the final target compounds. Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2,4,5-trifluorobenzoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF4O/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXDXLUGMVTANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543945
Record name 3-Chloro-2,4,5-trifluorobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101513-76-2
Record name 3-Chloro-2,4,5-trifluorobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Transformations Involving 3 Chloro 2,4,5 Trifluorobenzoyl Fluoride

Acyl C-F Bond Reactivity in Substituted Benzoyl Fluorides

The carbon-fluorine bond is the strongest single bond to carbon, which generally renders acyl fluorides more stable and less reactive than their acyl chloride or bromide counterparts. epa.govgoogle.com However, this stability can be overcome, and the acyl C-F bond can be strategically activated, particularly through transition-metal catalysis, opening avenues for various chemical transformations. mdpi.com

Palladium-catalyzed reactions have emerged as a powerful tool for the activation of otherwise inert C-F bonds. mdpi.com In the context of substituted benzoyl fluorides, palladium catalysis can facilitate acyl-exchange reactions, where the fluoride (B91410) of the acyl fluoride is replaced by another group. These reactions typically proceed through a catalytic cycle involving a Pd(0) species.

The generally accepted mechanism for Pd-catalyzed C-F activation involves the oxidative addition of the C-F bond to an electron-rich, low-valent palladium complex (e.g., Pd(0)L₂, where L is a phosphine (B1218219) ligand). rsc.org This step, which is often rate-limiting, results in the formation of an arylpalladium(II) fluoride intermediate. Subsequent steps in the catalytic cycle depend on the specific reaction, but can include transmetalation, migratory insertion, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. rsc.org For electron-deficient aryl fluorides, such as those with multiple fluorine substituents, this oxidative addition step is more favorable. nih.gov

A study on the palladium-catalyzed cross-coupling of aryl Grignard reagents with fluoroarenes suggests that a heterobimetallic mechanism involving both palladium and magnesium can significantly lower the energy barrier for Ar-F bond activation. nih.gov This cooperative activation, where the magnesium acts as a Lewis acid to assist in fluoride abstraction while the palladium interacts with the arene, could be a relevant pathway for highly substituted compounds like 3-Chloro-2,4,5-trifluorobenzoyl fluoride. nih.gov

Table 1: Examples of Catalyst Systems for C-F Bond Activation in Aryl Fluorides

Catalyst System Substrate Type Reaction Type Reference
Pd(OAc)₂ / BrettPhos Multifluro-aromatics Arylation mdpi.com
PdCl₂(PCy₃)₂ Fluoroarenes with directing groups Cross-coupling with Grignard reagents mdpi.com
Pd₂(dba)₃ / LiN(SiMe₃)₂ Aryl fluorides Sonogashira-type coupling nih.gov

The cleavage of the acyl C-F bond is a key step in the reactivity of benzoyl fluorides. While specific mechanistic studies on this compound are not widely available, principles derived from related polyfluorinated compounds and computational studies provide significant insight. The cleavage can be initiated by various means, including transition metals, Lewis acids, or even photoredox catalysis. rsc.orgnih.gov

Visible-light photoredox catalysis, for example, has been shown to enable C-F bond cleavage in polyfluorinated arenes through pathways involving radical addition and subsequent fluoride elimination. rsc.org In such mechanisms, a photocatalyst generates a radical which adds to the fluorinated ring, leading to a radical anion intermediate that can then eliminate a fluoride ion. rsc.org

Metalloenzymes have also been shown to mediate the cleavage of C-F bonds. researchgate.net These biocatalytic systems, which include cytochrome P450 and Rieske dioxygenases, often employ a high-valent metal-oxo species to initiate an oxidative attack on the fluorinated substrate, leading to defluorination. researchgate.netresearchgate.net While not directly involving an acyl fluoride, these studies underscore the diverse chemical environments that can promote the cleavage of the highly stable C-F bond. researchgate.net

Condensation Reactions Utilizing this compound Derivatives (e.g., in quinolone synthesis)

Polyhalogenated benzoyl derivatives are crucial building blocks in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial drugs. researchgate.netresearchgate.netnih.gov The precursor, 3-Chloro-2,4,5-trifluorobenzoic acid, is a key intermediate for preparing these complex molecules. chemicalbook.comresearchgate.netcdnsciencepub.com The synthesis of quinolones often involves a series of condensation reactions where the benzoyl moiety is used to construct the core heterocyclic structure.

A representative synthesis of a quinolone derivative, which illustrates the likely role of a 3-Chloro-2,4,5-trifluorobenzoyl halide, starts with the conversion of the corresponding benzoic acid to its more reactive acid chloride. In an analogous synthesis, 2,4-dichloro-5-fluoro-3-nitrobenzoyl chloride (which is structurally similar to the chloride of the title compound's precursor) is reacted with ethyl 3-(N,N-dimethylamino)acrylate in a condensation reaction. google.com This is followed by a second condensation with an amine, such as cyclopropylamine, to replace the dimethylamino group. The resulting intermediate then undergoes an intramolecular cyclization, a crucial condensation step, promoted by a base like potassium carbonate. In this cyclization, the chlorine atom at the 2-position of the benzene (B151609) ring acts as a leaving group, leading to the formation of the quinolone ring system. google.com

Table 2: Key Steps in an Analogous Quinolone Synthesis

Step Reactants Key Intermediate/Product Reaction Type Reference
1 2,4-dichloro-5-fluoro-3-nitrobenzoyl chloride, ethyl 3-(N,N-dimethyl-amino)acrylate Ethyl-3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl) acrylate Acylation/Condensation google.com
2 Above intermediate, cyclopropylamine Ethyl 3-(N-cyclopropylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl) acrylate Amine Condensation google.com
3 Above intermediate, K₂CO₃ Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate Intramolecular Cyclization/Condensation google.com

This sequence highlights the role of the halogenated benzoyl derivative as an essential electrophilic component that ultimately becomes part of the fused ring system of the final quinolone product.

Hydrolysis and Esterification Reactions of Carboxylic Acid Precursors

The direct precursor to this compound is 3-Chloro-2,4,5-trifluorobenzoic acid. chemicalbook.comresearchgate.netcdnsciencepub.com This carboxylic acid is typically synthesized from 3-amino-2,4,5-trifluorobenzoic acid via a Sandmeyer-type reaction, where the amino group is replaced with a chlorine atom using cupric chloride and hydrochloric acid. chemicalbook.comcdnsciencepub.com

The conversion of the carboxylic acid to the acyl fluoride is a critical step. While specific protocols for 3-Chloro-2,4,5-trifluorobenzoic acid are not detailed, general methods for the deoxyfluorination of carboxylic acids are well-established. These methods employ a variety of fluorinating agents. The reverse reaction, the hydrolysis of the acyl fluoride back to the carboxylic acid, can be achieved by treatment with an aqueous base. beilstein-journals.org

Table 3: Common Reagents for the Conversion of Carboxylic Acids to Acyl Fluorides

Reagent Description Reference
Cyanuric fluoride A common and effective reagent for acyl fluoride synthesis.
(Diethylamino)sulfur trifluoride (DAST) A widely used deoxofluorinating agent. epa.gov
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) A more thermally stable alternative to DAST.
XtalFluor-E A solid deoxofluorinating reagent, often used with a NaF catalyst.
Triphosgene / KF An inexpensive system that generates reactive fluoro(chloro)phosgene in situ. nih.gov

Esterification of 3-Chloro-2,4,5-trifluorobenzoic acid can be achieved through standard methods, such as reaction with an alcohol under acidic conditions or by first converting the carboxylic acid to a more reactive derivative like the acyl chloride or acyl fluoride, followed by reaction with an alcohol. google.com

Exploration of Novel Reaction Pathways and Selectivity (e.g., acyl transfer mechanisms)

The high degree of halogenation on this compound makes the carbonyl carbon highly electrophilic, suggesting potential for novel and selective reactions beyond standard transformations. While specific research into novel pathways for this particular compound is limited, the concept of acyl transfer using related benzoyl fluorides has been demonstrated.

Acyl fluorides can serve as efficient acylating agents for sensitive biomolecules. For instance, 4-azidobenzoyl fluoride has been used for the rapid and efficient acylation of lysine (B10760008) residues on antibodies. This "acyl transfer" reaction proceeds faster and with greater control compared to traditional N-hydroxysuccinimide (NHS) esters, highlighting the unique reactivity of benzoyl fluorides. This efficiency is attributed to the good balance of stability and reactivity offered by the acyl fluoride group. epa.govgoogle.com

The presence of multiple, distinct halogen atoms (Cl and F) at various positions on the benzene ring of this compound also presents opportunities for regioselective reactions. The different C-F and C-Cl bond strengths and the electronic environment of each position could potentially be exploited to achieve selective functionalization at one site over others under carefully controlled catalytic conditions. However, detailed studies exploring such selective acyl transfer or other novel reaction pathways for this specific molecule remain an area for future investigation.

Applications of 3 Chloro 2,4,5 Trifluorobenzoyl Fluoride As a Synthetic Intermediate

Synthesis of Pharmaceuticals and Agrochemicals

The incorporation of fluorine and chlorine atoms into organic molecules is a widely used strategy in the development of modern pharmaceuticals and agrochemicals to enhance efficacy and metabolic stability. 3-Chloro-2,4,5-trifluorobenzoyl fluoride (B91410) serves as a key precursor in this context, enabling the construction of complex, biologically active compounds.

One of the most significant applications of this chemical's derivatives is in the synthesis of quinolone and fluoroquinolone antibacterial agents. These are a major class of synthetic antibiotics with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. biosynth.comnih.gov The corresponding carboxylic acid, 3-chloro-2,4,5-trifluorobenzoic acid, is a vital material for the preparation of key quinolone intermediates. researchgate.netnih.gov For instance, it is used in the synthesis of ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a foundational structure for potent antibacterial drugs. researchgate.net

The general synthetic route involves the reaction of the benzoyl halide (or its derivative) with other reagents to construct the core bicyclic quinolone structure. The specific substitution pattern of the 3-chloro-2,4,5-trifluoro- moiety is crucial for the biological activity of the resulting antibiotic. biosynth.com While specific pathways for all modern fluoroquinolones vary, the utility of closely related compounds like 3-cyano-2,4,5-trifluoro-benzoyl fluoride in the synthesis of quinolone carboxylic acids has also been documented, highlighting the importance of this class of fluorinated reagents. google.com

Table 1: Quinolone Synthesis Intermediates

Precursor Compound Resulting Intermediate/Final Product Class Application
3-Chloro-2,4,5-trifluorobenzoic acid Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Antibacterial Agents researchgate.netnih.gov

Beyond specific drug classes, 3-Chloro-2,4,5-trifluorobenzoyl fluoride functions as a fundamental fluorinated building block. frontierspecialtychemicals.com In medicinal chemistry, agrochemistry, and materials science, such building blocks are indispensable for creating novel molecules with tailored properties. frontierspecialtychemicals.comwikipedia.org The presence of multiple fluorine atoms can increase a molecule's lipophilicity, enhancing its ability to cross biological membranes, and can block sites of metabolic degradation, thereby prolonging its therapeutic or pesticidal effect. frontierspecialtychemicals.com

The acyl fluoride group is highly reactive and can readily undergo nucleophilic substitution reactions to form esters, amides, and ketones. This allows the 3-chloro-2,4,5-trifluorophenyl moiety to be efficiently incorporated into a wide array of larger, more complex molecular architectures, serving as a cornerstone for discovery research in various chemical industries.

Polymer and Specialty Chemical Synthesis

The unique properties imparted by fluorine atoms make fluorinated monomers highly desirable in the synthesis of high-performance polymers and specialty chemicals. While direct polymerization of this compound is not common, its role as a monomer or modifying agent in the synthesis of specialty polymers like poly(aryl ether ketone)s (PAEKs) is significant. These polymers are known for their exceptional thermal stability and chemical resistance.

Acyl halides are key reactants in polycondensation reactions. For instance, fluorinated benzophenones are used in the synthesis of fluorinated PAEKs. acs.org By analogy, this compound can be used in Friedel-Crafts or nucleophilic aromatic substitution polymerizations to create polymers with specific halogenated pendant groups or backbone structures. These halogenated sites can enhance properties like flame retardancy, processability, and solubility in specific organic solvents, or serve as reactive handles for further functionalization.

Derivatization for Functional Material Development

Derivatization refers to the transformation of a chemical compound into a product of similar structure, called a derivative. The reactivity of the benzoyl fluoride group makes this compound an excellent candidate for derivatization in the development of advanced functional materials.

By reacting it with appropriate co-monomers or surfaces, the 3-chloro-2,4,5-trifluorophenyl group can be attached to polymer backbones or other substrates. This process is used to create materials with tailored surface properties or bulk functionalities. For example, the synthesis of fluorinated-phosphonic acid copolymers has been shown to yield materials for anti-corrosion coatings on metals. nih.gov Similarly, the introduction of fluorinated moieties into polymers is a key strategy for creating proton exchange membranes for fuel cells, where chemical and thermal stability are paramount. acs.orgacs.org The derivatization of polymer backbones with specific functional groups, such as those that can be introduced via this benzoyl fluoride, is also a route to creating reactive polymers that can be crosslinked to form robust thermoset networks or even self-healing materials. wikipedia.orgnih.gov

Table 2: Compound Names Mentioned

Compound Name
3-Amino-2,4,5-trifluorobenzoic acid
3-Chloro-2,4,5-trifluorobenzoic acid
This compound
3-Cyano-2,4,5-trifluoro-benzoyl fluoride
4,4'-Difluorobenzophenone
Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Hexafluoroisopropylidene diphenol

Analytical and Spectroscopic Characterization in Research on 3 Chloro 2,4,5 Trifluorobenzoyl Fluoride

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 3-Chloro-2,4,5-trifluorobenzoyl fluoride (B91410) by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and the fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum of 3-Chloro-2,4,5-trifluorobenzoyl fluoride is expected to show a single signal for the aromatic proton. This proton, located at position 6 of the benzene (B151609) ring, would appear as a complex multiplet due to couplings with the adjacent fluorine atoms at positions 5 and a long-range coupling with the fluorine at position 4. The exact chemical shift would be influenced by the electron-withdrawing effects of the surrounding halogen atoms and the benzoyl fluoride group.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would display seven distinct signals corresponding to the seven carbon atoms. The carbonyl carbon of the benzoyl fluoride group is expected to have a characteristic chemical shift in the range of 155-165 ppm. The aromatic carbons will show complex splitting patterns due to one-bond and multi-bond couplings with the fluorine atoms. The chemical shifts of the carbons directly bonded to fluorine will be significantly influenced by the fluorine atoms, appearing at lower field.

¹⁹F NMR: Due to the presence of four fluorine atoms in different chemical environments, ¹⁹F NMR spectroscopy is particularly informative. alfa-chemistry.com It is anticipated to show four distinct signals. The fluorine atom of the benzoyl fluoride group (-COF) is expected to have a chemical shift in the range of +20 to +70 ppm relative to a standard. The three fluorine atoms on the aromatic ring will have chemical shifts in the typical range for aryl fluorides, influenced by the other substituents. alfa-chemistry.com For instance, in a similar compound, 3-chloro-2,4,5,6-tetrafluoro-benzotrifluoride, the fluorine signals appear between -118.0 ppm and -160.5 ppm. researchgate.net The signals will likely appear as multiplets due to spin-spin coupling between the different fluorine atoms and the aromatic proton.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted Multiplicity
¹H7.5 - 8.0ddd (doublet of doublet of doublets)
¹³C (C=O)155 - 165d (doublet)
¹⁹F (C=O)+20 - +70s (singlet) or t (triplet)
¹⁹F (Ar-F)-110 to -170m (multiplet)

Note: The predicted data is based on typical chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong absorption band between 1780 and 1850 cm⁻¹ is characteristic of the C=O stretching vibration of the acid fluoride group. The C-F stretching vibrations of the aromatic fluorides and the acid fluoride would appear as strong bands in the region of 1100-1400 cm⁻¹. Aromatic C-C stretching vibrations are expected in the 1400-1600 cm⁻¹ region. libretexts.org The C-Cl stretch would likely be observed in the 600-800 cm⁻¹ range. For the related compound 2,4,5-Trifluorobenzoyl chloride, IR spectra are available for comparison. nih.govspectrabase.com

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
C=O (Acid Fluoride)1780 - 1850Strong
C-F (Aromatic & Acid Fluoride)1100 - 1400Strong
C-C (Aromatic)1400 - 1600Medium to Strong
C-Cl600 - 800Medium to Weak

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

The fragmentation pattern is expected to be complex due to the presence of multiple halogen atoms. Common fragmentation pathways would likely involve the loss of the fluorine atom from the carbonyl group (M⁺ - F), the loss of the entire carbonyl fluoride group (M⁺ - COF), and the loss of a chlorine atom (M⁺ - Cl). For the related compound 2,4,5-Trifluorobenzoyl chloride, the most abundant fragment ions are observed at m/z 159, 131, and 81. nih.govnist.gov Similar fragmentation can be anticipated for this compound.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

FragmentProposed Structure
[M]⁺[C₇HClF₄O]⁺
[M-F]⁺[C₇HClF₃O]⁺
[M-COF]⁺[C₆HClF₃]⁺
[M-Cl]⁺[C₇HF₄O]⁺

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its quantification and purity assessment.

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly effective method for analyzing volatile compounds like this compound. The technique can be used to determine the purity of a sample and to monitor the progress of a reaction by quantifying the disappearance of reactants and the appearance of the product over time. A patent for the synthesis of a related compound, 3-cyano-2,4,5-trifluoro-benzoyl fluoride, mentions the use of GC analysis to determine the content of the desired product. google.com For analysis, a non-polar or medium-polarity capillary column would likely be used, with a temperature program to ensure the elution of the compound. A flame ionization detector (FID) or a mass spectrometer can be used for detection and quantification.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound, especially for monitoring reactions in solution. A reversed-phase HPLC method would be suitable, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier. For instance, the synthesis of the related 2,4,5-trifluorobenzoic acid has been monitored using HPLC with a mobile phase of acetonitrile, water, and trifluoroacetic acid. fluorine1.ru Detection is typically achieved using a UV detector, as the aromatic ring of the molecule absorbs UV light. This allows for the quantification of the compound in a reaction mixture, providing valuable data on reaction kinetics and yield.

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

While a crystal structure for This compound has not been reported in the crystallographic databases, studies on related substituted benzoyl halides offer significant insights into the likely solid-state conformation and packing of this molecule.

Research on the crystal structure of the parent compound, benzoyl fluoride , has revealed that it crystallizes in the monoclinic space group P2₁/n. sigmaaldrich.com The structure is stabilized by various C···F and C···O contacts, as well as π-interactions. sigmaaldrich.com This foundational study provides a basis for understanding how substituents on the benzene ring might influence the crystal packing.

Furthermore, crystallographic studies on fluorinated benzoyl chlorides, such as 3-fluorobenzoyl chloride (3FBC) , 3,5-difluorobenzoyl chloride (35DFBC) , and 3,4,5-trifluorobenzoyl chloride (345TFBC) , have been conducted to investigate the role of weak intermolecular interactions. These studies often employ in situ cryocrystallization techniques due to the low melting points of these compounds. The molecular arrangements in these crystals are influenced by a network of weak interactions, including C-H···O, C-H···F, and halogen···halogen contacts.

For instance, the crystal structure of 3-Chloro-2,4,5-trifluorobenzoic acid , a precursor to the title compound, has been determined. researchgate.net It crystallizes with pairs of O—H⋯O hydrogen bonds linking the molecules into centrosymmetric dimers. researchgate.net These dimers are then arranged into sheets. researchgate.net This structural information for a closely related precursor highlights the types of intermolecular forces that can dictate the crystal lattice.

Future Directions and Emerging Research Avenues for Halogenated Benzoyl Fluorides

Sustainable Synthetic Routes and Green Chemistry Principles

The chemical industry is increasingly focusing on developing environmentally benign synthetic methods, and the production of halogenated benzoyl fluorides is no exception. Green chemistry principles are being applied to minimize waste, reduce energy consumption, and utilize less hazardous materials.

One promising approach is the use of mechanochemistry, which involves solid-state reactions that can be faster and more efficient than traditional solution-based methods. rsc.org This technique often eliminates the need for toxic, high-boiling point solvents that are difficult to remove during purification. rsc.org Additionally, research is ongoing to develop catalytic systems that can operate under milder conditions and with higher atom economy. researchgate.net For instance, the development of safe and cost-effective methods to synthesize sulfonyl fluorides by reacting thiols and disulfides with specific reagents and potassium fluoride (B91410) represents a significant step towards greener processes with non-toxic by-products. sciencedaily.comeurekalert.org

The use of water as a solvent in organic reactions is another key aspect of green chemistry. researchgate.net While not always suitable for reactions involving highly reactive species like acyl fluorides, research into biphasic systems and phase-transfer catalysis is showing promise for certain transformations. thieme-connect.com The goal is to create processes that are not only more environmentally friendly but also more cost-effective and safer to operate at an industrial scale. sciencedaily.comeurekalert.org

Catalytic Transformations and Enantioselective Synthesis

Catalysis plays a crucial role in modern organic synthesis, enabling the efficient and selective construction of complex molecules. For halogenated benzoyl fluorides, catalytic methods are being developed to facilitate their transformation into a variety of valuable downstream products. Palladium-catalyzed reactions, for example, have been shown to enable the use of simple benzoyl fluorides as fluoride sources for the preparation of more complex acyl fluorides. elsevierpure.comacs.orgresearchgate.net

A significant area of research is enantioselective synthesis, which aims to produce a single, desired stereoisomer of a chiral molecule. This is particularly important in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities. Chiral catalysts, such as those based on transition metals or organocatalysts, are being employed to control the stereochemical outcome of reactions involving halogenated aromatic compounds. nih.gov For instance, the use of chiral ammonium (B1175870) salt ion-pairing catalysts has shown success in the asymmetric α-halogenation of related compounds. nih.gov The development of methods for the enantioselective synthesis of α-halogenated α-aryl-β2,2-amino acid derivatives highlights the progress in this field. nih.gov

Researchers are also exploring the use of iridium-catalyzed asymmetric cycloadditions to create highly enantioenriched products. acs.org These advanced catalytic systems open up new possibilities for the synthesis of complex, biologically active molecules derived from halogenated benzoyl fluorides and related starting materials.

Development of New Fluorination Reagents and Methodologies

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. tandfonline.comchimia.ch Consequently, the development of new and improved fluorination reagents and methodologies is a vibrant area of research. While traditional fluorinating agents have been effective, they can be hazardous to handle. rsc.org Modern research focuses on creating reagents that are safer, more selective, and easier to use. mdpi.comacs.org

Electrophilic fluorinating reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) are widely used in combination with various catalytic systems to achieve site-selective fluorination. mdpi.com Recent developments include the use of photocatalysis and electrochemical methods to drive fluorination reactions under mild conditions. mdpi.comacs.org These techniques offer new ways to control the reactivity and selectivity of fluorination processes. acs.org

Furthermore, researchers are exploring novel strategies for C-H fluorination, which allows for the direct introduction of fluorine into a molecule without the need for pre-functionalization. organic-chemistry.org This approach is highly desirable from a green chemistry perspective as it reduces the number of synthetic steps and minimizes waste. The development of new reagents and methodologies for late-stage fluorination is of particular interest for the modification of complex molecules like natural products and pharmaceuticals. rsc.org

Expanding the Scope of Applications in Materials Science and Life Sciences

The unique properties imparted by fluorine atoms make halogenated compounds, and the fluoropolymers derived from them, highly valuable in a wide range of applications. peflon.comresearchgate.net

In Materials Science: Fluoropolymers exhibit exceptional chemical resistance, thermal stability, low friction, and excellent electrical insulation properties. peflon.comresearchgate.net These characteristics make them indispensable in industries such as aerospace, automotive, and electronics. peflon.comfluoropolymerpartnership.com They are used in coatings, seals, gaskets, and wire insulation, among other applications. peflon.comresearchgate.net Research is focused on developing new fluorinated materials with tailored properties for advanced applications, such as in fuel cells, batteries, and high-performance textiles. researchgate.netresearchgate.net

In Life Sciences: The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity to target proteins. tandfonline.comchimia.chresearchgate.netnih.gov This has led to a steady increase in the number of fluorinated pharmaceuticals on the market, treating a wide range of conditions from cancer to depression. tandfonline.comchimia.ch The compound 3-Chloro-2,4,5-trifluorobenzoic acid, a precursor to the corresponding benzoyl fluoride, is an important intermediate in the synthesis of antibacterial agents. researchgate.net

Furthermore, fluorine-containing compounds are crucial in medical imaging. fluoropolymerpartnership.com The isotope ¹⁸F is a key component of radiotracers used in Positron Emission Tomography (PET) scanning, a powerful diagnostic tool. tandfonline.commdpi.com The development of new fluorinated molecules for both therapeutic and diagnostic purposes remains a major focus of research in the life sciences. mdpi.com

Retrosynthesis Analysis

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3-Chloro-2,4,5-trifluorobenzoyl fluoride
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3-Chloro-2,4,5-trifluorobenzoyl fluoride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.